molecular formula C7H4Cl2F3NO B6222797 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine CAS No. 110860-87-2

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine

Cat. No.: B6222797
CAS No.: 110860-87-2
M. Wt: 246.01 g/mol
InChI Key: CDNOZCYMMWMLHW-UHFFFAOYSA-N
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Description

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4Cl2F3NO It is a derivative of pyridine, characterized by the presence of chloro and trifluoroethoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of efficient purification techniques, such as distillation and crystallization, is crucial for obtaining high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides and reduced pyridine derivatives, respectively .

Scientific Research Applications

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-chloromethylpyridine: Another pyridine derivative with similar substituents.

    2-chloro-5-(trifluoromethyl)pyridine: A compound with a trifluoromethyl group instead of the trifluoroethoxy group.

Uniqueness

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is unique due to the presence of both chloro and trifluoroethoxy groups, which confer distinct chemical properties and reactivity. This combination of substituents can enhance the compound’s stability, solubility, and binding affinity, making it valuable for various applications .

Biological Activity

2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4Cl2F3NO. Its unique structure, characterized by both chloro and trifluoroethoxy groups, confers distinct biological properties that have garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol under basic conditions. The presence of halogen substituents enhances its chemical reactivity and potential biological interactions .

PropertyValue
CAS No.110860-87-2
Molecular FormulaC7H4Cl2F3NO
Molecular Weight246.01 g/mol
IUPAC NameThis compound
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and trifluoroethoxy groups enhance its binding affinity to these targets, which can modulate their activity. This interaction can lead to inhibition or activation of various biological pathways depending on the context .

Enzyme Inhibition Studies

Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Agrochemical Applications

The compound has been evaluated for its role in agrochemical formulations. Its ability to inhibit specific biochemical pathways in pests makes it a candidate for developing novel pesticides. Research has shown that compounds with similar structures can effectively disrupt metabolic processes in target organisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial.

CompoundBiological ActivityNotable Features
2-Chloro-5-chloromethylpyridineModerate enzyme inhibitionLacks trifluoromethyl group
2-Chloro-5-(trifluoromethyl)pyridineAntitumor activitySimilar halogen substituents
2-Chloro-5-(trifluoromethyl)phenolStrong enzyme inhibitionExhibits higher cytotoxicity

Properties

CAS No.

110860-87-2

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H

InChI Key

CDNOZCYMMWMLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)Cl)(F)F)Cl

Purity

95

Origin of Product

United States

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